molecular formula C18H18N2O4 B5402988 N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide

Katalognummer B5402988
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: VNVSNSFJQHHSHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. BPAP is a selective dopamine D2 receptor agonist and has been shown to have a wide range of effects on the central nervous system.

Wirkmechanismus

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide acts as a selective dopamine D2 receptor agonist and has been shown to increase dopamine release in the brain. This increased dopamine release is thought to be responsible for the neuroprotective effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide on dopaminergic neurons.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has been shown to have a wide range of effects on the central nervous system, including increased locomotor activity, improved cognitive function, and decreased anxiety and depression-like behaviors. N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide is a relatively new compound and has not been extensively studied in clinical trials. However, preclinical studies have shown promising results and suggest that N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide may have potential therapeutic applications in the treatment of various neurological disorders. One limitation of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide is its low solubility in water, which may limit its use in certain experimental settings.

Zukünftige Richtungen

Further research is needed to fully understand the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide. Future studies should focus on the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide in clinical trials, as well as its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, the development of more efficient synthesis methods and the optimization of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide's pharmacological properties may lead to the development of more effective treatments for neurological disorders.

Synthesemethoden

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide involves the reaction of 3-(propionylamino)benzoic acid with 1,3-benzodioxole in the presence of a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has been shown to have a neuroprotective effect on dopaminergic neurons and has been suggested as a potential alternative to current treatments for Parkinson's disease.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-17(21)20-14-5-3-4-13(9-14)18(22)19-10-12-6-7-15-16(8-12)24-11-23-15/h3-9H,2,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVSNSFJQHHSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.